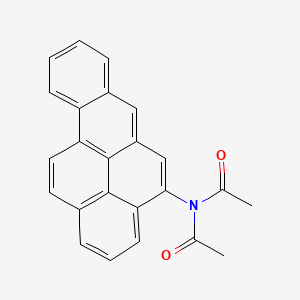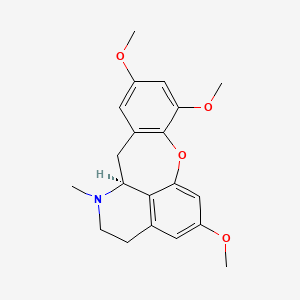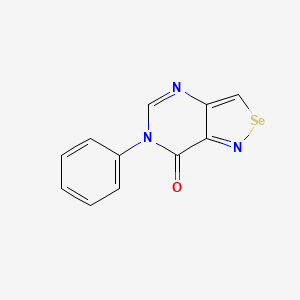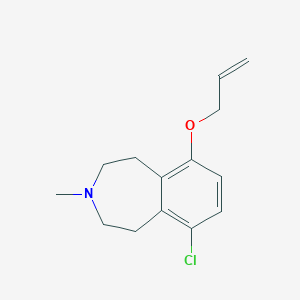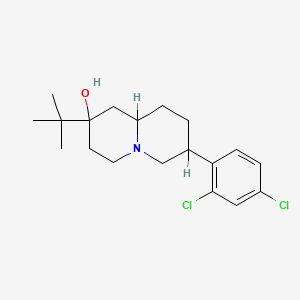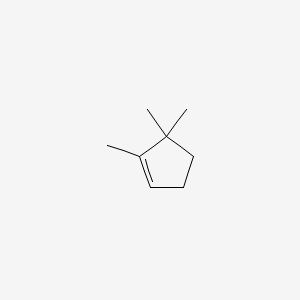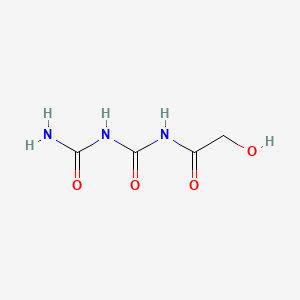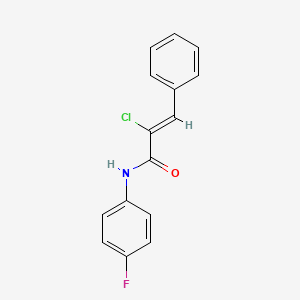
2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-fluorophenyl)-3-phenyl-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide, a compound with a distinctive molecular structure, has been a subject of interest in chemical synthesis and structural analysis. Huang Ming-zhi et al. (2005) demonstrated its synthesis through a reaction involving 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione and 3-chloro-2,2-dimethylpropanoyl chloride, highlighting its crystallographic parameters through X-ray single crystal diffraction (Huang Ming-zhi et al., 2005).
Bioactivity and Pharmacological Potential
The exploration of 2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide's bioactivity and potential pharmacological applications is an evolving area of research. For instance, Milius et al. (1991) synthesized a series of N-substituted 3-(4-fluorophenyl)tropane derivatives, examining their binding characteristics and affinity at cocaine recognition sites. This study contributes to the understanding of the compound's interaction with biological receptors (Milius et al., 1991).
Chemical Properties and Reactions
The chemical properties and reactions involving 2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide have been a focus of various studies. For example, Wilkerson et al. (1994) synthesized a series of 2-substituted- and 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H- pyrroles, which were active in inflammation models. This research sheds light on the compound's reactivity and potential applications in anti-inflammatory drugs (Wilkerson et al., 1994).
Electrooptical Properties
The electrooptical properties of derivatives of 2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide have been studied by G. W. Gray and S. Kelly (1981). They reported on the synthesis of low melting esters with large nematic ranges, including 4-n-alkyl-2-fluorophenyl and 4-n-alkyl-2-chlorophenyl 4-n-alkylbicyclo (2.2.2)octane-1-carboxylates, demonstrating their useful electrooptical properties (Gray & Kelly, 1981).
Eigenschaften
Produktname |
2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide |
|---|---|
Molekularformel |
C15H11ClFNO |
Molekulargewicht |
275.7 g/mol |
IUPAC-Name |
(Z)-2-chloro-N-(4-fluorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11ClFNO/c16-14(10-11-4-2-1-3-5-11)15(19)18-13-8-6-12(17)7-9-13/h1-10H,(H,18,19)/b14-10- |
InChI-Schlüssel |
PADSEXCZNDPRGR-UVTDQMKNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)F)\Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



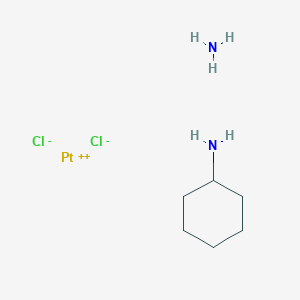
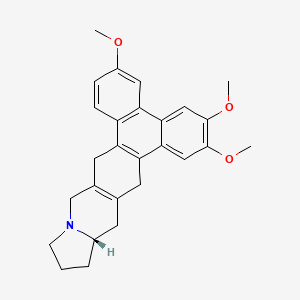
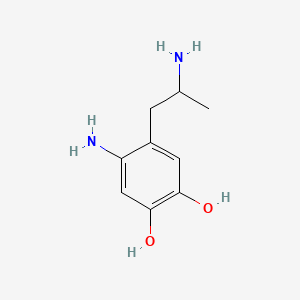
![2-[(Bromoacetyl)oxy]benzoic acid](/img/structure/B1198505.png)
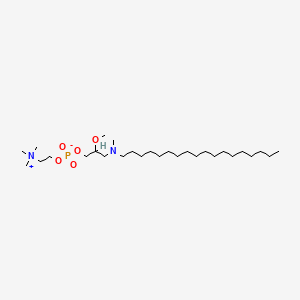
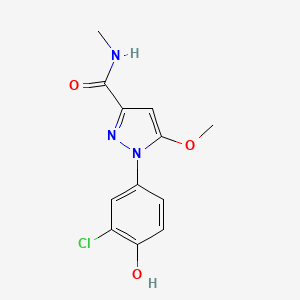
![(4S,5aR)-2,5a-dimethyl-4-sulfanyl-4,5,6,7,10,11-hexahydro-[1]benzofuro[4,5-h]isochromen-6-ol](/img/structure/B1198513.png)
